molecular formula C13H19N5O2 B2553303 N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396794-27-6

N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2553303
M. Wt: 277.328
InChI Key: UCMBYAACCDJRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also contains an oxalamide group, which is a functional group consisting of an amide group attached to a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine and piperidine rings would give the molecule a certain degree of rigidity, while the oxalamide group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amide group in the oxalamide could potentially undergo hydrolysis, while the pyrazine and piperidine rings might be susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could increase the compound’s solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Cytochrome P450 Inhibition

Cytochrome P450 enzymes are crucial for drug metabolism, influencing drug-drug interactions (DDIs). Research highlights the importance of identifying potent and selective chemical inhibitors for various CYP isoforms to predict potential DDIs. The review by Khojasteh et al. (2011) discusses the selectivity of chemical inhibitors, including pyrazine derivatives, towards major human hepatic CYP isoforms, emphasizing their role in metabolic studies and drug development (Khojasteh et al., 2011).

Pyrazines in Food Science

Yu et al. (2021) examine the generation of pyrazines from the Maillard reaction in food processing. Pyrazines contribute to the flavor profile of various food products. The review outlines strategies to control pyrazine formation, highlighting their significance in enhancing or suppressing flavors for food quality improvement (Yu et al., 2021).

Pharmacological Properties of Pyrazolines

The therapeutic applications of pyrazolines, featuring a pyrazine moiety, are extensively reviewed by Shaaban et al. (2012). Pyrazoline derivatives are noted for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. This underlines the chemical versatility and therapeutic potential of pyrazine-containing compounds (Shaaban et al., 2012).

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

Mendieta et al. (2011) review the development of DPP IV inhibitors, which are crucial for managing type 2 diabetes mellitus. The review categorizes piperazine-based structures as pivotal in forming active antidiabetic drugs, showcasing the therapeutic applications of piperazine derivatives in medicinal chemistry (Mendieta et al., 2011).

Antioxidant Properties of Chromones

Yadav et al. (2014) discuss the antioxidant potential of chromones and their derivatives, emphasizing their ability to neutralize active oxygen and inhibit free radical processes. This activity is critical for preventing cell impairment and various diseases, underscoring the importance of structural features like the pyrazine ring in bioactive compounds (Yadav et al., 2014).

Future Directions

The study of new compounds like “N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide” is an important part of advancing our understanding of chemistry and biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

N-methyl-N'-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-14-12(19)13(20)17-8-10-2-6-18(7-3-10)11-9-15-4-5-16-11/h4-5,9-10H,2-3,6-8H2,1H3,(H,14,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMBYAACCDJRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1CCN(CC1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.